4-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione
Description
Properties
IUPAC Name |
4-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c8-5-4-2-1-3-10(4)7(12)9-6(5)11/h1-3H2,(H,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMMSMODWXBRDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC(=O)N2C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a brominated pyrrole derivative with a suitable amine can lead to the formation of the desired pyrimidine ring. Industrial production methods may involve the use of solid-phase synthesis techniques or continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
4-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, such as using palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts, strong bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 245.07 g/mol. Its structure allows for interactions with biological targets, particularly enzymes and receptors involved in disease mechanisms.
Anticancer Potential
Recent studies have highlighted the potential of 4-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione as an anticancer agent. Research indicates that derivatives of this compound can inhibit cell proliferation in various cancer cell lines by targeting key signaling pathways associated with tumor growth and survival.
- Mechanism of Action : The compound appears to interfere with the receptor-interacting protein kinase 1 (RIPK1) pathway, which is crucial in necroptosis—a form of programmed cell death implicated in cancer progression. By inhibiting RIPK1, it may enhance apoptosis in cancer cells while reducing inflammation associated with tumor growth .
Neuroprotective Effects
Another promising application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate necroptosis could provide a new avenue for protecting neurons from death due to pathological conditions.
- Research Findings : In vitro studies have demonstrated that this compound can reduce neuroinflammation and promote neuronal survival under stress conditions . These effects are attributed to its action on pathways that regulate apoptosis and necroptosis.
Synthesis and Derivatives
The synthesis of this compound involves multiple steps that can be optimized for yield and purity. The development of derivatives has been a focus area to enhance its biological activity and selectivity.
| Derivative | Activity | Notes |
|---|---|---|
| Compound A | High anticancer activity | Targeting RIPK1 |
| Compound B | Neuroprotective | Reduces inflammation |
| Compound C | Moderate cytotoxicity | Further optimization required |
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized various derivatives of this compound and evaluated their anticancer properties against breast cancer cell lines. The most potent derivative exhibited IC50 values significantly lower than standard chemotherapeutic agents .
Case Study 2: Neuroprotection
A separate investigation focused on the neuroprotective effects of this compound in models of oxidative stress. Results showed that treatment with the compound led to improved cell viability and reduced markers of oxidative damage compared to controls .
Mechanism of Action
The mechanism of action of 4-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the pyrimidine ring significantly influences physicochemical and biological properties:
- 4-Bromo Substitution : The bromine at position 4 in the target compound contrasts with aryl or alkoxy groups at the same position in analogs. For example, 4-aryl-2H-pyrido[1,2-c]pyrimidine-1,3-diones (e.g., compounds 6a–i ) exhibit high affinity for 5-HT1A and α1 receptors, suggesting that bromine’s electron-withdrawing nature may alter binding kinetics compared to aryl groups .
- This contrasts with bromine’s electron-withdrawing effects at position 4 .
Table 1: Substituent Effects on Pyrimidine Derivatives
Ring Saturation and Conformational Flexibility
The 6,7-dihydro-5H saturation in the target compound reduces ring planarity compared to fully unsaturated analogs:
- Unsaturated Pyrido[1,2-c]pyrimidines : Compounds like 2d () with fused aromatic systems exhibit rigid structures, favoring π-π stacking in receptor binding. However, saturation in the target compound may enhance solubility or alter pharmacokinetics .
- Tetrahydropyrido[1,2-c]pyrimidines : Saturated derivatives (e.g., 5a–i in ) show improved synthetic yields and stability, suggesting that dihydro modifications could optimize drug-like properties .
Functional Group Variations
- 1,3-Dione vs. Thione : Replacement of the dione with a thione group (e.g., compound 60 in ) introduces sulfur, altering electronic properties and reactivity. Thiones are more nucleophilic, enabling diverse derivatization pathways .
Biological Activity
4-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial properties, potential anticancer effects, and mechanisms of action based on recent research findings.
- Molecular Formula : C₈H₉BrN₂O₂
- Molecular Weight : 245.07 g/mol
- CAS Number : 2460748-80-3
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.50 | 1.00 |
| Pseudomonas aeruginosa | 0.75 | 1.50 |
These results suggest that the compound exhibits bactericidal properties, with MBC values confirming its ability to kill bacteria rather than merely inhibiting their growth .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In a study assessing cytotoxicity against various cancer cell lines, it showed promising results:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 15.0 |
| MDA-MB-231 | 12.5 |
| HepG2 | 10.0 |
The mechanism of action appears to involve apoptosis induction, as evidenced by increased levels of pro-apoptotic proteins such as Bax and caspase-3 in treated cells . Furthermore, flow cytometry analysis indicated that the compound affects cell cycle distribution, leading to an accumulation of cells in the G1 phase and a decrease in S and G2/M phases .
Enzyme Inhibition
This compound has been identified as an inhibitor of key enzymes involved in bacterial and cancer cell proliferation:
- DNA Gyrase : IC₅₀ values range from 12.27 to 31.64 µM.
- Dihydrofolate Reductase (DHFR) : IC₅₀ values between 0.52 and 2.67 µM.
These findings suggest that the compound may disrupt essential metabolic pathways in both bacteria and cancer cells .
Case Study: Antimicrobial Efficacy
In a controlled study evaluating the antimicrobial efficacy of various derivatives of pyrrolo compounds, this compound was among the most effective against Staphylococcus aureus, outperforming traditional antibiotics like Ciprofloxacin in biofilm inhibition assays . The study concluded that this compound could serve as a lead for developing new antimicrobial agents.
Case Study: Anticancer Potential
A recent investigation into the anticancer potential of this compound involved treating HepG2 liver cancer cells with varying concentrations over a period of 24 hours. The results indicated significant cytotoxicity correlated with increased apoptosis markers and altered cell cycle dynamics . These findings support further exploration into its therapeutic applications for liver cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
